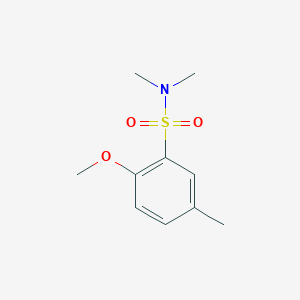![molecular formula C13H13BrN2O3S B272567 [(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B272567.png)
[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine is a chemical compound with the molecular formula C13H13BrN2O3S. It is a sulfonamide derivative that contains both bromine and pyridine moieties, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine moiety can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-pyridylamine can be compared with other sulfonamide derivatives and pyridine-containing compounds. Similar compounds include:
[(5-Bromo-2-ethoxyphenyl)sulfonyl]-4-pyridylamine: This compound has a similar structure but with the pyridine moiety at a different position.
5-Bromo-2-ethoxyphenylboronic acid: This compound contains a boronic acid group instead of a sulfonamide group.
(5-Bromo-2-ethoxyphenyl)sulfonylamine: This compound has an oxolane ring instead of a pyridine ring.
The uniqueness of this compound lies in its combination of bromine, sulfonamide, and pyridine moieties, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H13BrN2O3S |
|---|---|
Poids moléculaire |
357.22 g/mol |
Nom IUPAC |
5-bromo-2-ethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-2-19-11-7-6-10(14)9-12(11)20(17,18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16) |
Clé InChI |
WKGIXNCFFVXICG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)

![[(4-Methyl-2-pentyloxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272522.png)



![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)





